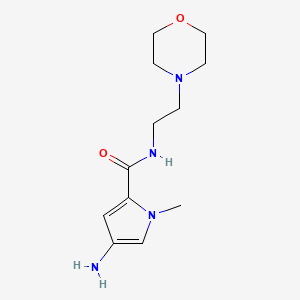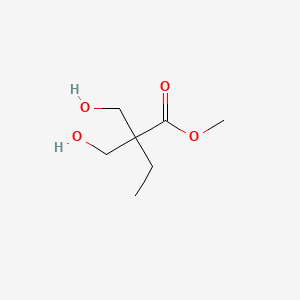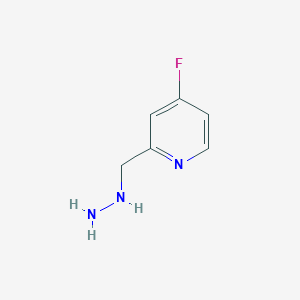![molecular formula C6H7N3 B15223205 6,7-dihydro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15223205.png)
6,7-dihydro-5H-pyrrolo[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a fused ring system consisting of pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diethyl 2-formylsuccinate with acetamidine hydrochloride in the presence of sodium ethoxide and ethanol . The reaction proceeds through a series of steps including condensation, cyclization, and elimination to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrolo[3,2-d]pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrrolo[3,2-d]pyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolo[3,2-d]pyrimidine-2,4-dione, while substitution reactions can introduce halogen atoms or other functional groups onto the pyrimidine ring.
Applications De Recherche Scientifique
6,7-Dihydro-5H-pyrrolo[3,2-d]pyrimidine has been explored for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6,7-dihydro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound binds to the allosteric pocket of RIPK1, preventing its activation and subsequent signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-pyrano[2,3-d]pyrimidine: This compound has a similar fused ring system but includes an oxygen atom in the ring structure.
Pyrrolo[2,3-d]pyrimidine: Lacks the dihydro component and has been studied for its kinase inhibitory properties.
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine: Another structural isomer with potential biological activities.
Uniqueness
6,7-Dihydro-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific ring fusion and the presence of both pyrrole and pyrimidine rings. This structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile scaffold in drug design.
Propriétés
Formule moléculaire |
C6H7N3 |
|---|---|
Poids moléculaire |
121.14 g/mol |
Nom IUPAC |
6,7-dihydro-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H7N3/c1-2-8-6-3-7-4-9-5(1)6/h3-4,8H,1-2H2 |
Clé InChI |
LMAYDNVIKBCSLP-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=CN=CN=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6,7-diiodo-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B15223127.png)

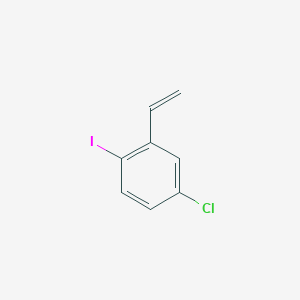
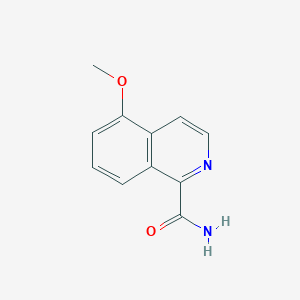
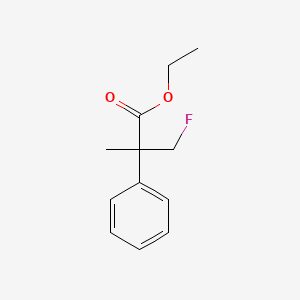
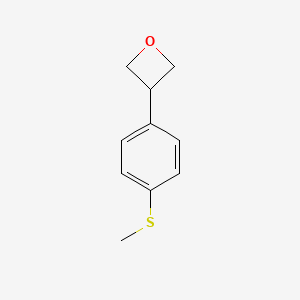
![Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B15223162.png)
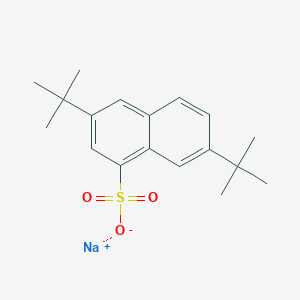
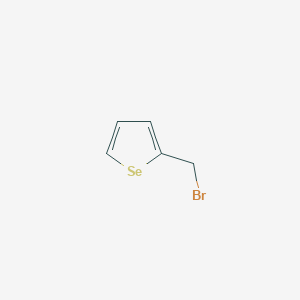
![2-Bromo-1H-benzo[d]imidazol-7-amine](/img/structure/B15223174.png)

